Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with ethyl chloroformate under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring system .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions are conducted under reflux conditions in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as thiols or amines.
Substitution: Formation of substituted derivatives, such as halogenated or alkylated products.
Scientific Research Applications
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes. Additionally, it can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different pharmacological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar heterocyclic system with distinct biological activities
Uniqueness
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .
Biological Activity
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a compound belonging to the class of triazole-thiadiazole derivatives. This class has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14N4OS with a molecular weight of approximately 322.39 g/mol. The compound features a triazole ring fused with a thiadiazole ring, which is known to enhance its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets effectively.
Antimicrobial Activity
Recent studies have shown that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties. For instance, compounds derived from this class have demonstrated effectiveness against various bacteria and fungi. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Candida species compared to fluconazole (MIC = 2 µg/mL) .
Urease Inhibition
Urease inhibitors are critical in treating infections caused by urease-positive organisms such as Proteus mirabilis and Cryptococcus neoformans. This compound has been evaluated for its urease inhibitory activity. The most potent derivative showed an IC50 value ranging from 0.87 to 8.32 µM against urease enzymes . This suggests that the compound could serve as a potential therapeutic agent in managing urease-related infections.
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo-thiadiazole derivatives have also been documented. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The presence of the thiadiazole moiety is believed to contribute significantly to these effects by modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research indicates that modifications on the phenyl ring and variations in substituents on the thiadiazole ring can significantly influence their potency . For example:
Compound | Substituent | IC50 (µM) | Activity |
---|---|---|---|
6a | None | 0.87 | Urease Inhibitor |
6f | 3-Cl | 1 | Antifungal |
6g | 4-Cl | 2 | Antifungal |
6h | 3,4-diCl | 0.5 | Antifungal |
Case Studies
Case Study 1: Urease Inhibition
In a study conducted by Khan et al., derivatives of triazolo-thiadiazoles were synthesized and evaluated for their urease inhibitory potential. The lead compound exhibited competitive inhibition with an IC50 value significantly lower than that of thiourea (22.54 ± 2.34 µM), demonstrating its promise as a therapeutic agent against urease-positive pathogens .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various triazolo-thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that several compounds displayed potent activity with MIC values comparable or superior to standard antibiotics .
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
ethyl 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C12H10N4O2S/c1-2-18-11(17)10-15-16-9(13-14-12(16)19-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
MNDQTZIIBSQCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.